molecular formula C9H10O2 B1384724 Benzyl-2,3,4,5,6-d5 Acetate CAS No. 1398065-57-0

Benzyl-2,3,4,5,6-d5 Acetate

Cat. No.: B1384724
CAS No.: 1398065-57-0
M. Wt: 155.2 g/mol
InChI Key: QUKGYYKBILRGFE-VIQYUKPQSA-N
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Description

Benzyl-2,3,4,5,6-d5 Acetate is an isotopically labeled compound, specifically a deuterated form of benzyl acetate. The compound is characterized by the replacement of hydrogen atoms on the benzene ring with deuterium atoms. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the distinct mass difference between hydrogen and deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-2,3,4,5,6-d5 Acetate can be synthesized through the esterification of benzyl-2,3,4,5,6-d5 alcohol with acetic acid. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid, hydrogen chloride, or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of ion-exchange resins as catalysts can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Benzyl-2,3,4,5,6-d5 Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl-2,3,4,5,6-d5 alcohol.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl-2,3,4,5,6-d5 Acetate is widely used in scientific research due to its isotopic labeling. Some applications include:

Mechanism of Action

The mechanism of action of Benzyl-2,3,4,5,6-d5 Acetate involves its interaction with molecular targets through its ester functional group. The deuterium atoms provide a unique mass signature, allowing researchers to trace the compound’s pathway in biological systems. The ester group can undergo hydrolysis to release benzyl-2,3,4,5,6-d5 alcohol and acetic acid, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGYYKBILRGFE-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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